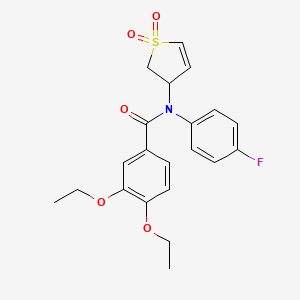![molecular formula C12H12FN3O4S B2894472 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride CAS No. 2411247-83-9](/img/structure/B2894472.png)
3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride, also known as DNPB-Val, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.
Mécanisme D'action
3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride inhibits serine proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning properly. This mechanism of action is similar to that of other serine protease inhibitors such as diisopropyl fluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride has been shown to have potent inhibitory effects on various serine proteases such as trypsin, chymotrypsin, and thrombin. It has also been shown to have anti-inflammatory effects by inhibiting the activity of neutrophil elastase, which is a serine protease that plays a key role in inflammation. 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride has been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride in lab experiments is its potency and specificity towards serine proteases. It is a highly selective inhibitor that does not affect other classes of proteases. Another advantage is its stability and solubility, which makes it easy to handle and store. However, one limitation of using 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride is its cost, which can be a barrier for some research groups. Additionally, 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride may not be suitable for all types of experiments, as some serine proteases may have different active site structures that are not compatible with this inhibitor.
Orientations Futures
There are several future directions for research involving 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride. One direction is to study its effects on other serine proteases and to develop new inhibitors that are more potent and selective. Another direction is to study its effects on other physiological processes such as blood coagulation and apoptosis. Additionally, 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride could be used as a tool to study the structure and function of serine proteases and their inhibitors, which could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride involves several steps. First, 3,5-dimethyl-4-nitropyrazole is reacted with formaldehyde to form 3,5-dimethyl-4-nitropyrazol-1-ylmethyl alcohol. This intermediate is then reacted with benzenesulfonyl chloride to form 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonate. Finally, this compound is reacted with potassium fluoride to form 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride.
Applications De Recherche Scientifique
3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride has been used in various scientific research studies. It is a potent inhibitor of serine proteases, which play important roles in various physiological processes such as blood coagulation, inflammation, and apoptosis. 3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride has been used to study the role of serine proteases in these processes and to develop new drugs that target these enzymes. It has also been used to study the structure and function of serine proteases and their inhibitors.
Propriétés
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4S/c1-8-12(16(17)18)9(2)15(14-8)7-10-4-3-5-11(6-10)21(13,19)20/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKPKDJHJRRDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)S(=O)(=O)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)


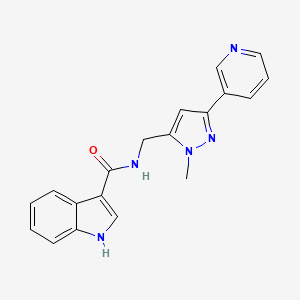
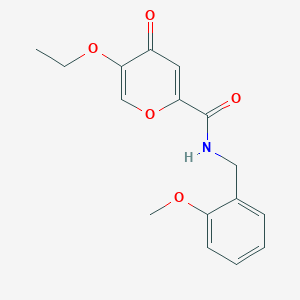
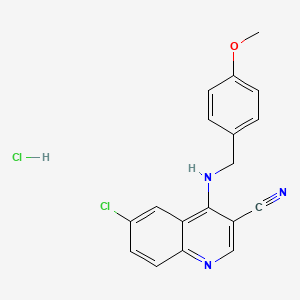

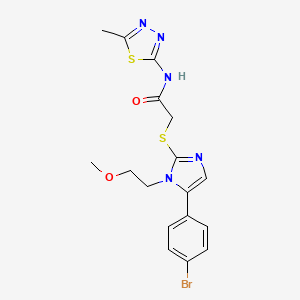
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2894403.png)

![N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2894407.png)
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2894408.png)
![ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2894409.png)
